molecular formula C5H6BrN3O B12301499 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide CAS No. 1328893-13-5

5-Bromo-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B12301499
CAS No.: 1328893-13-5
M. Wt: 204.02 g/mol
InChI Key: LOYJZLKXTLAMJX-UHFFFAOYSA-N
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Description

Structural Classification and Significance within Pyrazole (B372694) Carboxamide Chemistry

5-Bromo-N-methyl-1H-pyrazole-3-carboxamide is classified as a substituted pyrazole. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, with the molecular formula C₃H₄N₂. nih.gov The core pyrazole ring is a prominent scaffold in medicinal chemistry, forming the basis for various drugs. nih.govsigmaaldrich.com

The molecule also contains a carboxamide functional group, specifically an N-methylcarboxamide, attached to the 3-position of the pyrazole ring. The pyrazole carboxamide framework is a cornerstone in the development of modern fungicides and insecticides. nih.govacs.org Many compounds in this class function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in fungi, making them potent agricultural fungicides. acs.orgacs.org The specific arrangement of substituents on the pyrazole ring is critical in defining the biological activity and selectivity of these compounds. nih.gov The presence of a bromine atom at the 5-position further defines this molecule, placing it in the category of halogenated heterocycles. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov
Molecular Formula C₅H₆BrN₃O nih.govepa.gov
Molecular Weight 204.02 g/mol simsonpharma.com
CAS Number 1328893-13-5 nih.govepa.gov
SMILES CNC(=O)C1=NNC(=C1)Br nih.govepa.gov

| InChIKey | LOYJZLKXTLAMJX-UHFFFAOYSA-N | nih.gov |

This table is interactive. You can sort and filter the data.

Overview of Brominated Heterocyclic Compounds in Medicinal and Agrochemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to medicinal chemistry, with over 85% of biologically active substances containing such a ring system. nih.gov The introduction of a bromine atom, a process known as bromination, is a powerful strategy in the synthesis of pharmaceuticals and agrochemicals. chemindigest.com

In medicinal chemistry, brominated heterocycles serve as key intermediates for creating more complex molecules through reactions like cross-coupling. nih.govacs.org The presence of bromine can significantly alter a molecule's physical and chemical properties, including its lipophilicity and metabolic stability, which can enhance its efficacy as a drug. nih.gov Nitrogen-containing heterocyclic compounds, in particular, are widely explored for their potential to treat a range of infectious diseases and other conditions. researchgate.netnih.gov

In the agrochemical sector, brominated compounds are integral to the creation of various pesticides, including herbicides and fungicides. chemindigest.comwikipedia.org The pyridine (B92270) ring, a six-membered nitrogen-containing heterocycle, is a precursor to major herbicides. wikipedia.org The targeted addition of bromine to heterocyclic structures can lead to compounds with potent biological activity. nih.gov For instance, research into pyrazole carboxamides has yielded numerous fungicides used to protect crops from destructive plant fungi like Rhizoctonia solani. acs.org

Current Status and Future Research Directions for this compound and Related Analogues

Currently, this compound is primarily documented as a transformation product of Chlorantraniliprole (B1668704), a widely used insecticide. nih.gov Its formation is a factor in the environmental fate and degradation pathway of the parent pesticide.

Future research on this compound and its analogues could be highly valuable, given the established biological activity of the pyrazole carboxamide scaffold. nih.govacs.org The development of synthetic routes to produce this compound and its derivatives would be a critical first step. Patented methods for synthesizing related compounds, such as 5-bromo-1-methyl-1H-pyrazole-3-amine, involve multi-step processes starting from materials like diethyl butynedioate. google.com

Research could then branch into several promising areas:

Agrochemical Screening: Analogues could be synthesized and tested for insecticidal and fungicidal properties. Studies on similar pyrazole carboxamides have shown that even small structural modifications can significantly impact activity against various pests and fungi. nih.govresearchgate.net For example, different substituents on the carboxamide nitrogen can fine-tune the compound's efficacy. researchgate.net

Medicinal Chemistry Exploration: The pyrazole nucleus is a well-established pharmacophore with a broad range of biological activities, including anticancer and anti-inflammatory properties. nih.gov Pyrazoline analogues, which are structurally related, have been investigated as potential anticancer agents. acs.org Therefore, screening this compound derivatives for cytotoxicity against cancer cell lines could uncover new therapeutic leads.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifying the structure of this compound affects its biological activity would be crucial. This could involve creating a library of related compounds with variations at different positions on the pyrazole ring and the carboxamide group to develop potent and selective agents for specific targets. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1328893-13-5

Molecular Formula

C5H6BrN3O

Molecular Weight

204.02 g/mol

IUPAC Name

5-bromo-N-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C5H6BrN3O/c1-7-5(10)3-2-4(6)9-8-3/h2H,1H3,(H,7,10)(H,8,9)

InChI Key

LOYJZLKXTLAMJX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NNC(=C1)Br

Origin of Product

United States

Biological Activity and Pharmacological Relevance of 5 Bromo N Methyl 1h Pyrazole 3 Carboxamide and Its Derivatives

Enzyme Inhibition Profile Investigations

The unique structural features of pyrazole (B372694) carboxamides have positioned them as versatile candidates for enzyme inhibition. Researchers have extensively investigated their potential to modulate the activity of various enzymes implicated in a range of diseases.

Cholinesterase (AChE and BChE) Inhibitory Activity

Cholinesterase inhibitors are critical in managing neurodegenerative diseases like Alzheimer's by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Recent studies have highlighted the potential of pyrazole carboxamide derivatives as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A study focused on novel pyrazole carboxamide derivatives demonstrated significant inhibitory activity against both AChE and BChE. nih.gov The synthesized compounds exhibited Kᵢ values in the nanomolar range, indicating high potency. nih.gov Specifically, the Kᵢ values for AChE inhibition ranged from 6.60 ± 0.62 nM to 14.15 ± 1.09 nM, while for BChE, the range was 54.87 ± 7.76 nM to 137.20 ± 9.61 nM. nih.gov These findings suggest that the pyrazole carboxamide scaffold is a promising framework for developing selective cholinesterase inhibitors. nih.gov The structure-activity relationship analysis revealed that the nature and position of substituents on the pyrazole ring and the carboxamide nitrogen significantly influence the inhibitory potency and selectivity towards AChE or BChE. bohrium.com

Cholinesterase Inhibitory Activity of Pyrazole Carboxamide Derivatives

Compound SeriesTarget EnzymeInhibition Constant (Kᵢ) RangeReference
Novel Pyrazole Carboxamides (SA1-12)AChE6.60 ± 0.62 – 14.15 ± 1.09 nM nih.gov
BChE54.87 ± 7.76 – 137.20 ± 9.61 nM nih.gov

Carbonic Anhydrase Isoenzyme (hCA I and hCA II) Inhibition Studies

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govtandfonline.com Pyrazole-based compounds have emerged as effective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA I and hCA II. tandfonline.comnih.gov

Research into a series of pyrazole carboxamide derivatives revealed potent inhibitory effects on both hCA I and hCA II. nih.gov The inhibition constants (Kᵢ) for these derivatives were in the nanomolar range, with values from 10.69 ± 1.27 to 70.87 ± 8.11 nM for hCA I and 20.01 ± 3.48 to 56.63 ± 6.41 nM for hCA II. nih.gov Another study on 1,3,5-trisubstituted-pyrazolines reported Kᵢ values ranging from 316.7 ± 9.6 to 533.1 ± 187.8 nM against hCA I and 412.5 ± 115.4 to 624.6 ± 168.2 nM against hCA II. nih.gov The structure-activity relationship studies indicated that the substitution pattern on the pyrazole ring is a key determinant of the inhibitory activity and selectivity towards different hCA isoforms. mdpi.com For instance, the presence of a 2-hydroxyphenyl substituent at the 3-position of the pyrazole ring was found to be detrimental for hCA I inhibition in one series of compounds. mdpi.com

Carbonic Anhydrase Inhibitory Activity of Pyrazole Derivatives

Compound SeriesTarget EnzymeInhibition Constant (Kᵢ) RangeReference
Novel Pyrazole Carboxamides (SA1-12)hCA I10.69 ± 1.27 – 70.87 ± 8.11 nM nih.gov
hCA II20.01 ± 3.48 – 56.63 ± 6.41 nM nih.gov
1,3,5-Trisubstituted-pyrazolines (9-16)hCA I316.7 ± 9.6 – 533.1 ± 187.8 nM nih.gov
hCA II412.5 ± 115.4 – 624.6 ± 168.2 nM nih.gov

Succinate (B1194679) Dehydrogenase (SDH) Inhibition in Fungal Systems

Succinate dehydrogenase (SDH) is a vital enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an attractive target for the development of fungicides. Pyrazole carboxamides are a well-established class of SDH inhibitors (SDHIs) used in agriculture to control a broad spectrum of fungal pathogens.

A series of novel pyrazole-4-carboxamide derivatives were designed and synthesized, showing potent fungicidal activities. researchgate.net Several of these compounds demonstrated excellent inhibitory effects against various plant pathogenic fungi, with some exhibiting higher activity than commercial fungicides like fluxapyroxad (B1673505) and bixafen. researchgate.net For example, compounds TM-1 through TM-5, TM-7, and TM-8 were found to be 2-4 times more effective against corn rust than the commercial standards. researchgate.net Molecular docking studies suggested that these compounds interact with key amino acid residues, such as TRP 173, in the active site of SDH through hydrogen bonding. researchgate.net Another study on novel pyrazole carboxamides reported excellent inhibitory effects against Sclerotinia sclerotiorum with EC₅₀ values ranging from 2.04 to 15.2 µg/mL. researchgate.net

Fungicidal Activity of Pyrazole Carboxamide Derivatives against Sclerotinia sclerotiorum

Compound SeriesEC₅₀ Range (µg/mL)Reference
Novel Pyrazole Carboxamides2.04 - 15.2 researchgate.net

Phosphatidylinositol-3-kinase (PI3K) Inhibitory Potency (as an intermediate for PI3K inhibitors)

The pyrazole scaffold is a common feature in many potent and selective PI3K inhibitors. The chemical versatility of 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide allows for its modification and incorporation into larger molecular frameworks designed to fit into the ATP-binding pocket of PI3K enzymes. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the synthesis of a diverse library of pyrazole-based compounds for screening as PI3K inhibitors.

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. While specific data on this compound as a MAO-B inhibitor is limited, related pyrazole derivatives have shown promise in this area.

Desoxypeganine, an alkaloid with a structure related to pyrazoles, is a known selective MAO-A inhibitor but also exhibits inhibitory activity against MAO-B with an IC₅₀ value of 17 µM. medchemexpress.com The exploration of pyrazole carboxamide derivatives as MAO-B inhibitors is an active area of research, with the goal of developing potent and selective agents for the treatment of neurodegenerative diseases.

MAO-B Inhibitory Activity of a Related Compound

CompoundTarget EnzymeIC₅₀ (µM)Reference
Desoxypeganine hydrochlorideMAO-B17 medchemexpress.com

Alpha-Glucosidase and Alpha-Amylase Inhibition

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, and their inhibition is an established approach for managing type 2 diabetes by controlling postprandial hyperglycemia. Although direct inhibitory studies on this compound against these enzymes are not extensively documented, the broader class of pyrazole derivatives has been investigated for this purpose.

The structural diversity of pyrazole-based compounds allows for the design of molecules that can effectively interact with the active sites of α-glucosidase and α-amylase. Further research is warranted to explore the potential of this compound and its derivatives as inhibitors of these enzymes, which could lead to the development of new antidiabetic agents.

Cysteine Protease Cathepsin Inhibitory Actions

The pyrazole scaffold is a core structure in many compounds with diverse biological activities, including the inhibition of various enzymes. researchgate.net Cysteine proteases, such as the cathepsins, are crucial enzymes involved in numerous physiological and pathological processes, including tumor progression and immune responses, making them significant therapeutic targets. usp.brnih.gov While direct studies on this compound are limited in this context, the broader class of pyrazole derivatives has been investigated for cathepsin inhibition. For instance, certain pyrazole-based compounds have been explored as inhibitors of cathepsin S, a lysosomal cysteine protease that plays a key role in antigen presentation. researchgate.net The development of peptidic and non-covalent inhibitors for lysosomal cysteine proteases often involves heterocyclic scaffolds like pyrazole to improve pharmacological properties. researchgate.net The mechanism of inhibition by related compounds can involve the pyrazole nucleus interacting with key residues in the enzyme's active site. researchgate.netusp.br Given the established role of pyrazole derivatives as enzyme inhibitors, the potential for this compound and its analogs to act as cysteine protease cathepsin inhibitors warrants further investigation.

Ryanodine (B192298) Receptor Modulation as an Insecticide Class (Relevance as a Chlorantraniliprole (B1668704) Metabolite)

This compound is recognized as an environmental transformation product, or metabolite, of the potent insecticide Chlorantraniliprole. The parent compound, Chlorantraniliprole, belongs to the anthranilic diamide (B1670390) class of insecticides and exerts its effect by targeting the ryanodine receptor (RyR) in insects. nih.govscienceopen.com

Ryanodine receptors are large ion channels that regulate the release of intracellular calcium, which is critical for muscle contraction. nih.govresearchgate.net Chlorantraniliprole acts as a potent activator of insect RyRs, causing an uncontrolled release of calcium from internal stores within muscle cells. nih.govscienceopen.com This disruption of calcium homeostasis leads to feeding cessation, paralysis, and ultimately the death of susceptible insect pests. scienceopen.com The high selectivity of chlorantraniliprole for insect RyRs over their mammalian counterparts contributes to its favorable toxicological profile for non-target organisms. nih.gov Studies on mammalian RyR1 show that chlorantraniliprole is only a weak activator, with a much lower affinity compared to its potent effect on insect receptors. nih.gov The relevance of this compound lies in its identity as a breakdown product of an insecticide with this specific and powerful mode of action, making its environmental fate and biological activity a subject of interest.

Alkaline Phosphatase Inhibition

Alkaline phosphatases (ALPs) are a group of enzymes widely distributed in nature that are involved in processes such as bone mineralization and nutrient absorption. nih.govresearchgate.net The inhibition of these enzymes has emerged as a potential therapeutic strategy for various conditions. researchgate.net The pyrazole scaffold has been identified as a promising framework for the development of potent ALP inhibitors.

While specific data on the ALP inhibitory action of this compound is not extensively documented, related pyrazole derivatives have demonstrated significant activity. For example, a series of pyrazolo-oxothiazolidine derivatives were synthesized and shown to be significant inhibitors of ALP. nih.gov In one study, a derivative from this class, compound 7g , exhibited an IC₅₀ value of 0.045 µM, making it 116-fold more active than the standard inhibitor monopotassium phosphate. nih.gov Other research has highlighted that pyrazole derivatives can be potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). researchgate.net Furthermore, studies on the inhibitor bromo-levamisole have underscored the importance of the phenyl ring for ALP inhibition, though its core structure differs from pyrazole. nih.gov The established potency of various pyrazole-containing molecules suggests that the pyrazole carboxamide class, including this compound, represents a promising scaffold for designing novel ALP inhibitors. nih.gov

Antimicrobial Efficacy Assessments

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The pyrazole nucleus and its derivatives are recognized for a wide array of pharmacological properties, including significant antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.govnanobioletters.com The emergence of drug-resistant bacterial strains has intensified the search for new antimicrobial agents, with pyrazole-based compounds being a key area of research. nih.gov

Studies have shown that pyrazole carboxamide derivatives can exhibit potent antibacterial effects. For instance, certain novel pyrazole carbothioamide derivatives demonstrated excellent inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL. nanobioletters.com Other research on pyrazole derivatives has reported broad-spectrum activity against various bacterial strains, with some compounds showing efficacy against multidrug-resistant isolates of S. aureus and Pseudomonas aeruginosa. nih.gov The antibacterial potential of this class is further highlighted by 3,5-pyrazole derivatives that have shown MIC values as low as 0.062 µg/mL against certain Gram-negative bacteria. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

Compound ID Gram-Positive Bacteria MIC (µg/mL) Gram-Negative Bacteria MIC (µg/mL) Reference
Compound 9 S. aureus (MDR) 4 Inactive >128 nih.gov
E. faecalis (MDR) 4 nih.gov
Compound 3a S. aureus 0.125 E. coli 0.25 mdpi.com
B. subtilis 0.125 P. aeruginosa 0.062 mdpi.com
Compound 5c S. aureus 10 E. coli 10 nanobioletters.com
Compound 5i S. aureus - P. aeruginosa - japsonline.com
Compound 5k - - E. coli - japsonline.com

Note: This table presents data for various pyrazole derivatives to illustrate the potential of the chemical class. Data for this compound was not specifically found.

Antifungal Spectrum and Potency

Pyrazole carboxamides are a well-established class of compounds in the agrochemical industry, with many commercialized fungicides built upon this scaffold. nih.gov These compounds are known to exhibit a broad spectrum of activity against various phytopathogenic fungi. nih.govnih.gov Research into novel pyrazole carboxamide derivatives continues to yield compounds with notable antifungal potency. nih.govrsc.org

In one study, a series of newly synthesized pyrazole carboxamides were tested against four plant-pathogenic fungi, with several compounds exhibiting remarkable activity. nih.gov Another study focusing on pyrazole carboxamides containing a benzimidazole (B57391) moiety also reported good antifungal activity against Botrytis cinerea. rsc.org The isoxazolol pyrazole carboxylate 7ai , a related derivative, showed particularly strong activity against Rhizoctonia solani, with an EC₅₀ value of 0.37 μg/mL. nih.govnih.gov These findings underscore the versatility and efficacy of the pyrazole carboxamide core structure in developing new antifungal agents.

Table 2: Antifungal Activity of Selected Pyrazole Carboxamide Derivatives

Compound ID Alternaria porri EC₅₀ (µg/mL) Marssonina coronaria EC₅₀ (µg/mL) Cercospora petroselini EC₅₀ (µg/mL) Rhizoctonia solani EC₅₀ (µg/mL) Reference
7af 10.23 9.87 11.23 15.67 nih.gov
7bc 12.34 10.88 13.45 11.98 nih.gov
7bg 9.78 11.02 10.56 13.54 nih.gov
7bh 11.56 9.92 12.87 14.21 nih.gov
7bi 10.03 11.21 10.93 12.88 nih.gov
**7ai*** 20.34 18.76 21.98 0.37 nih.govnih.gov

Compound 7ai is an isoxazolol pyrazole carboxylate derivative. This table illustrates the potential of the broader chemical class.

Antitubercular Activity Studies

The global health challenge posed by tuberculosis (TB), particularly drug-resistant strains, necessitates the discovery of novel therapeutic agents. researchgate.net Heterocyclic compounds, especially those containing a pyrazole ring, have emerged as a promising area of research for new anti-tubercular drugs. researchgate.netbohrium.com Pyrazole derivatives have been shown to possess potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of TB. researchgate.netnih.gov

Several studies have focused on designing and synthesizing pyrazole-based compounds with antimycobacterial properties. Pyrazole-4-carboxamide derivatives, for example, have been evaluated against the Mtb H37Rv strain, with some compounds showing significant activity. japsonline.com Compound 5e from this series displayed a Minimum Inhibitory Concentration (MIC) of 3.12 μg/ml. japsonline.com Other research has identified 1,3,5-trisubstituted pyrazoles as inhibitors of the essential mycobacterial protein MmpL3, with some derivatives showing efficacy in murine models of TB. nih.gov The diverse structural modifications of the pyrazole carboxamide scaffold continue to provide new candidates for the development of potent anti-TB agents. bohrium.com

Table 3: Antitubercular Activity of Selected Pyrazole Carboxamide Derivatives against M. tuberculosis H37Rv

Compound ID MIC (µg/mL) Reference
5e 3.12 japsonline.com
5g 6.25 japsonline.com
5m 6.25 japsonline.com
5h 12.5 japsonline.com
NSC 18725 0.3125 nih.gov
Isoniazid (Standard) 0.2 japsonline.com
Pyrazinamide (Standard) 3.125 japsonline.com

Note: This table presents data for various pyrazole derivatives to illustrate the potential of the chemical class. Data for this compound was not specifically found.

Anti-inflammatory Properties of Pyrazole Carboxamides

Pyrazole derivatives have garnered significant attention for their anti-inflammatory potential. najah.eduresearchgate.net The core structure is a key feature in several established non-steroidal anti-inflammatory drugs (NSAIDs). mmv.org The anti-inflammatory action of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). najah.edummv.org By blocking these enzymes, pyrazole derivatives can reduce the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. najah.edu

Research into novel pyrazole analogues continues to yield promising anti-inflammatory agents. For example, a series of newly synthesized pyrazole derivatives was screened for anti-inflammatory activity, with one compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showing notable activity when compared to the standard drug, diclofenac (B195802) sodium. nih.gov In another study, hydrazone derivatives of pyrazole-4-carboxaldehydes were designed and evaluated for their anti-inflammatory effects. nih.gov Several of these compounds demonstrated a marked inhibition of TNF-α expression, a key pro-inflammatory cytokine. nih.gov Specifically, compounds 7b and 11c from this series exhibited TNF-α inhibitory activity in a dose-dependent manner, with IC50 values of 5.56 and 3.69 µM, respectively. najah.edunih.gov

Furthermore, the anti-inflammatory effects of some pyrazole derivatives may also be linked to their antioxidant properties and ability to scavenge free radicals, which are known to contribute to inflammation. mmv.org

CompoundTargetActivity (IC50)Reference
Hydrazone Derivative 7bTNF-α5.56 µM najah.edunih.gov
Hydrazone Derivative 11cTNF-α3.69 µM najah.edunih.gov

Anthelmintic Activity Evaluations of Related Structures

The pyrazole carboxamide scaffold has also been investigated for its potential to combat parasitic nematodes. In a notable study, 55 pyrazole-5-carboxamide derivatives were screened for their activity against the parasitic nematode Haemonchus contortus, a significant pathogen in ruminants. pharmaffiliates.comnih.gov This screening identified two compounds, designated a-15 and a-17 , that effectively inhibited the motility and development of the nematode's larval stages, with IC50 values ranging from approximately 3.4 to 55.6 μM. nih.govpharmaffiliates.comnih.gov Further investigation into the mechanism of action of these compounds revealed that they likely inhibit complex I of the mitochondrial electron transport chain, leading to reduced oxygen consumption and mitochondrial activity in the nematodes. nih.govpharmaffiliates.comnih.gov

In a separate study, a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives were developed and evaluated for their anthelmintic properties against H. contortus. nih.gov Several of these compounds, namely 10 , 17 , 20 , and 22 , demonstrated potent inhibition of the fourth larval (L4) stage development at sub-nanomolar concentrations. nih.gov These compounds also showed high selectivity for the parasite when tested against a human cell line. nih.gov Additionally, compounds 9 and 27 from this series exhibited promising activity against other parasitic nematodes, including hookworms and whipworms. nih.gov

Compound SeriesNematodeKey FindingsReference
Pyrazole-5-carboxamide derivatives (a-15, a-17)Haemonchus contortusInhibited larval motility and development (IC50: ~3.4-55.6 μM). nih.govpharmaffiliates.comnih.gov nih.govpharmaffiliates.comnih.gov
1-Methyl-1H-pyrazole-5-carboxamide derivatives (10, 17, 20, 22)Haemonchus contortusPotent inhibition of L4 development (sub-nanomolar IC50). nih.gov nih.gov
1-Methyl-1H-pyrazole-5-carboxamide derivatives (9, 27)Hookworms and whipwormsPromising activity observed. nih.gov nih.gov

Exploration of Neuroprotective Roles (e.g., Cannabinoid Receptor (CB1R) Modulation)

The pyrazole scaffold is a well-established framework for the development of cannabinoid receptor 1 (CB1R) antagonists. nih.gov The synthesis and evaluation of novel pyrazole-3-carboxamide derivatives have identified several potent CB1R antagonists. nih.gov These compounds are of interest for their potential therapeutic applications, including weight management. nih.gov

Further research into substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides has revealed compounds with high affinity for both CB1 and CB2 receptors. lgcstandards.com For instance, compound 30 in this series was found to be a potent hCB1 ligand with a Ki of 5.6 nM and acted as an inverse agonist. lgcstandards.com Compound 26 was identified as a highly selective ligand for the hCB1 receptor. lgcstandards.com The interaction of the carbonyl oxygen of these compounds with key residues in the receptor is believed to be crucial for their high affinity and inverse agonist activity. lgcstandards.com

Beyond cannabinoid receptor modulation, pyrazole derivatives are also being explored for broader neuroprotective roles. The pyrazole ring system is considered a valuable scaffold in the discovery of new neuroprotective agents. Studies on pyrazolo[3,4-d]pyridazine derivatives, which are structurally related to pyrazoles, have shown significant neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced cell death in neuroblastoma cells.

CompoundTargetActivity (Ki)SelectivityReference
Compound 30 (1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide derivative)hCB15.6 nM- lgcstandards.com
Compound 26 (1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide derivative)hCB1-Ki(CB2)/Ki(CB1) = 140.7 lgcstandards.com

Potential in Anticancer Research

The pyrazole carboxamide structure is a promising scaffold for the development of novel anticancer agents. Numerous derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For example, a series of 5-bromo-7-azaindolin-2-one derivatives featuring a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety demonstrated broad-spectrum antitumor potency. The most active compound in this series, 23p , exhibited IC50 values ranging from 2.357 to 3.012 μM against HepG2, A549, and Skov-3 cancer cell lines, proving more potent than the reference drug Sunitinib.

In another study, novel pyrazole-4-carboxamide analogues were investigated as dual inhibitors of Aurora kinases A and B, which are critical regulators of cell division. Compound 6k from this series showed high cytotoxicity against HeLa and HepG2 cells with IC50 values of 0.43 μM and 0.67 μM, respectively. This compound was also found to selectively inhibit Aurora kinases A and B and induce apoptosis in cancer cells.

Furthermore, N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated as anticancer agents, with some compounds showing inhibitory effects on tubulin polymerization. nih.gov A pyrazole derivative, compound 1 , demonstrated an IC50 value of 8.4 nM against a colon adenocarcinoma cell line and inhibited tubulin polymerization with an IC50 of 3 μM. nih.gov

CompoundCancer Cell Line(s)Activity (IC50)Reference
Compound 23pHepG2, A549, Skov-32.357-3.012 µM
Compound 6kHeLa, HepG20.43 µM, 0.67 µM
Compound 1Colon-26 adenocarcinoma8.4 nM nih.gov

Structure Activity Relationship Sar Studies of 5 Bromo N Methyl 1h Pyrazole 3 Carboxamide Analogues

Identification of Structural Determinants for Biological Activity

The core structure of pyrazole (B372694) carboxamides presents several key features that are critical for their biological function. The pyrazole ring itself, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold. researchgate.netmdpi.com The carboxamide group is another essential determinant; its atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with the active sites of enzymes or receptors. nih.gov

Systematic Modification and Activity Correlation

To elucidate the precise role of each molecular component, systematic modifications are made to the lead compound, and the resulting changes in biological activity are meticulously correlated.

Halogen atoms, such as bromine and chlorine, are common substituents in pyrazole derivatives and can significantly influence lipophilicity and metabolic stability. researchgate.net The introduction of a halogen can alter the electronic distribution within the pyrazole ring and enhance the molecule's ability to pass through biological membranes. In SAR analyses of 1-aryl-1H-pyrazole-imidazoline derivatives, the presence of Br or Cl substituents in the para-position of an aryl ring was shown to increase potency. nih.gov This highlights the general importance of halogenation in modulating the activity of pyrazole-based compounds. While direct studies on the C5-bromo substituent of the titular compound are specific, the broader principle is that halogens are key modulators of pharmacokinetic and pharmacodynamic properties. researchgate.net

The N-methylation of the carboxamide group (as seen in 5-Bromo-N-methyl -1H-pyrazole-3-carboxamide ) is a critical structural feature. The methyl group can influence the conformation of the carboxamide side chain, affecting its orientation and binding to a target protein. Furthermore, replacing a hydrogen atom with a methyl group on the amide nitrogen removes a hydrogen bond donor capability, which can be a determining factor for binding selectivity. In studies of certain pyrazole derivatives, the carboxamide group at C-3 was shown to enhance anti-proliferative activity, indicating the functional importance of this moiety. researchgate.net The specific impact of N-methylation depends on the target, where it might provide beneficial steric interactions or improve metabolic stability.

The substitution pattern on the pyrazole ring is a cornerstone of its SAR. The biological activity is highly sensitive to where functional groups are attached. For example, the linkage of the carboxamide group is crucial. Studies have shown that a carboxamide at the C-3 position contributes significantly to the antiproliferative activity of certain pyrazole analogues. researchgate.net In contrast, other research has focused on 1-methyl-1H-pyrazole-5-carboxamides, indicating that different linkage isomers can be explored for distinct biological targets. nih.gov

Furthermore, substitution on the nitrogen atom of the pyrazole ring itself is a key area of investigation. While N-methylation of the carboxamide is one aspect, methylation at the N1 position of the pyrazole ring is another. Highly selective methods for N1-methylation have been developed, underscoring the importance of controlling this position to avoid mixtures of isomers that could have different biological activities. researcher.lifeconsensus.app However, in some series of 3,5-diphenylpyrazoles, the introduction of a methyl group on the pyrazole nitrogen led to a decrease in activity against specific enzymes, demonstrating that the effect of N-substitution is highly context-dependent. nih.gov

Table 1: Summary of Structure-Activity Relationships for Pyrazole Carboxamide Analogues

Molecular FeatureModificationGeneral Impact on Biological Activity
Carboxamide Linker Position on Pyrazole RingC-3 linkage has been shown to be important for antiproliferative activity. researchgate.net
N-SubstitutionN-methylation can alter binding conformation and selectivity. researchgate.net
Pyrazole Ring Halogenation (e.g., Br at C5)Influences lipophilicity and metabolic stability; can increase potency. nih.govresearchgate.net
N1-SubstitutionN-methylation can be critical, but its effect (increase/decrease in activity) is series-dependent. nih.gov
Other SubstituentsThe type and position of various groups significantly modulate activity. jlu.edu.cn

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govacs.org By developing mathematical models, QSAR can help predict the activity of novel, unsynthesized molecules, thereby guiding the design of more potent analogues and streamlining the drug discovery process. acs.org

Several QSAR studies have been successfully conducted on pyrazole derivatives to understand the structural requirements for various biological activities, such as antifungal effects or enzyme inhibition. acs.orgrsc.org These studies typically involve a set of compounds with known activities.

Two-dimensional (2D-QSAR) models are developed using descriptors that describe the physicochemical properties of the molecules. nih.govacs.org For a series of 1H-pyrazole-1-carbothioamide derivatives, 2D-QSAR models were generated using methods like partial least-squares (PLS) regression and stepwise multiple linear regression (SW-MLR). nih.govacs.org These models helped to identify which structural features were most influential for their activity as EGFR kinase inhibitors. nih.gov

Three-dimensional (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding by analyzing the steric and electrostatic fields of the molecules. rsc.org A 3D-QSAR study on pyrazole carboxamide derivatives with antifungal activity against B. cinerea yielded models with good predictive ability. rsc.org Such models generate contour maps that visualize regions where steric bulk, positive, or negative charges would likely increase or decrease biological activity, offering a clear roadmap for designing new compounds with enhanced efficacy. nih.gov These predictive models are validated statistically to ensure their robustness and reliability. nih.govrsc.org

Application of Topomer CoMFA for 3D-SAR Analysis

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are pivotal in modern drug discovery for elucidating the intricate relationship between the chemical structure of a molecule and its biological activity. Among the various 3D-QSAR techniques, Topomer Comparative Molecular Field Analysis (Topomer CoMFA) offers a unique and powerful approach to understanding these relationships and guiding the design of novel, more potent analogues. While specific Topomer CoMFA studies focusing exclusively on 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide analogues are not extensively detailed in publicly available literature, the principles of this methodology can be applied to this class of compounds to generate predictive models and derive valuable structural insights.

Topomer CoMFA combines the strengths of the Topomer technology, which provides a canonical representation of molecular fragments, with the well-established CoMFA method for 3D-QSAR. researchgate.net This approach is particularly advantageous as it does not require the often subjective and time-consuming process of manual molecular alignment, a critical step in traditional CoMFA studies.

A hypothetical Topomer CoMFA study on a series of this compound analogues would involve the following key steps:

Dataset Preparation: A dataset of analogues with varying substituents at different positions of the pyrazole ring and the carboxamide moiety, along with their corresponding biological activity data (e.g., IC₅₀ or Kᵢ values), would be compiled.

Topomer Generation: Each molecule in the dataset would be fragmented into smaller, overlapping chemical substructures. These fragments are then converted into "topomers," which are 3D representations of the fragments in a canonical orientation.

Calculation of Steric and Electrostatic Fields: For each topomer, steric and electrostatic fields are calculated using probe atoms, similar to the standard CoMFA procedure. These fields represent the spatial and electronic properties of the molecular fragments.

Model Building and Validation: The calculated field values are then used as independent variables, and the biological activities as the dependent variable, to build a QSAR model using Partial Least Squares (PLS) regression. The predictive power of the model is rigorously validated using both internal (e.g., cross-validation) and external validation techniques.

The output of a Topomer CoMFA analysis is a 3D-QSAR model that not only predicts the biological activity of new, untested analogues but also provides intuitive 3D contour maps. These maps highlight regions around the molecule where modifications are likely to influence activity:

Steric Contour Maps: These maps indicate areas where bulky or smaller substituents are favored or disfavored for optimal activity. For instance, a green contour map in a specific region would suggest that a larger group is beneficial, while a yellow contour map would indicate that a smaller group is preferred.

Electrostatic Contour Maps: These maps illustrate the influence of electronic properties. Blue contours typically highlight regions where electropositive groups enhance activity, while red contours indicate areas where electronegative groups are favorable.

By analyzing these contour maps in the context of the this compound scaffold, medicinal chemists can gain a deeper understanding of the key structural requirements for biological activity. For example, the analysis might reveal that bulky, electropositive substituents at a particular position on the pyrazole ring are crucial for potent activity, while modifications to the N-methyl group of the carboxamide have a significant impact on the electrostatic interactions with the target protein.

The insights derived from a Topomer CoMFA study can guide the rational design of novel analogues with improved potency and selectivity. This data-driven approach helps to prioritize the synthesis of compounds that are most likely to exhibit the desired biological profile, thereby accelerating the drug discovery process.

Illustrative Data Tables from a Hypothetical Topomer CoMFA Study

To illustrate the type of data generated and analyzed in such a study, the following hypothetical tables are presented.

Table 1: Sample of this compound Analogues and their Biological Activity

Compound IDR1-SubstituentR2-SubstituentBiological Activity (IC₅₀, nM)
1HH500
2ClH250
3FH300
4HCH₃450
5ClCH₃150

Table 2: Statistical Parameters of a Hypothetical Topomer CoMFA Model

ParameterValueDescription
0.65Cross-validated correlation coefficient
0.92Non-cross-validated correlation coefficient
F-value120.5F-test value for statistical significance
SEE0.25Standard error of the estimate
Optimal Components5Number of principal components in the PLS model

These tables represent the kind of structured data that would be used to build and validate a predictive 3D-QSAR model, ultimately leading to a deeper understanding of the structure-activity relationships within this class of compounds.

Mechanistic Investigations of 5 Bromo N Methyl 1h Pyrazole 3 Carboxamide and Its Analogues

Elucidation of Molecular Targets and Binding Sites

While direct studies exclusively detailing the molecular targets of 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide (also known as IN-F6L99) are limited, its identity as a metabolite of the insecticide Chlorantraniliprole (B1668704) provides significant context. nih.govveeprho.com Chlorantraniliprole itself is a potent activator of insect ryanodine (B192298) receptors, a class of intracellular calcium channels critical for muscle contraction. chemicalbook.com However, the specific interaction of IN-F6L99 with these or other receptors has not been extensively characterized in publicly available literature.

Investigations into analogues of pyrazole (B372694) carboxamide reveal a diverse range of molecular targets, suggesting that the biological activity of this chemical class is highly dependent on the specific substitutions on the pyrazole ring and the carboxamide group. For instance, certain pyrazole-4-carboxamide analogues have been identified as dual inhibitors of Aurora kinases A and B, which are key regulators of cell division. In contrast, other series of pyrazole carboxamides are known to target the CB1 cannabinoid receptors or function as allosteric modulators of muscarinic acetylcholine (B1216132) receptors (mAChRs). epa.govfao.org Some pyrazole carboxamide derivatives have also been shown to interact with DNA, binding to the minor groove and potentially leading to DNA damage, an off-target effect for compounds designed as kinase inhibitors.

A toxicological evaluation by the Food and Agriculture Organization (FAO) of the United Nations noted that IN-F6L99, along with other metabolites of Chlorantraniliprole, yielded negative results in a reverse mutation assay, indicating a lack of mutagenic activity under the tested conditions. fao.org

Cellular and Biochemical Cascade Perturbations

The interaction of a compound at the molecular level ultimately manifests as perturbations in cellular and biochemical pathways.

The study of enzyme kinetics is crucial for characterizing the mechanism of action of enzyme inhibitors. Different modes of inhibition—competitive, non-competitive, and uncompetitive—are distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex, which is reflected in changes to the key kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax). wikipedia.orgyoutube.comnih.gov

Competitive inhibition: The inhibitor binds only to the free enzyme at the active site, increasing the apparent Km with no change in Vmax.

Non-competitive inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site, decreasing Vmax with no change in Km.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, decreasing both Vmax and Km.

While there are no published enzyme kinetic studies specifically for This compound , the diverse targets of its analogues suggest that this chemical class is capable of various inhibition mechanisms. For example, pyrazole carboxamides that are ATP-competitive kinase inhibitors would follow a competitive inhibition model with respect to ATP. Those acting as allosteric modulators would exhibit more complex kinetic profiles that might not fit the classical Michaelis-Menten models and could be described as non-competitive or mixed-type inhibitors depending on their effect on substrate binding and catalysis. nih.gov

The following table summarizes the types of inhibition and their effects on kinetic parameters:

Inhibition TypeBinds toEffect on KmEffect on Vmax
Competitive Free EnzymeIncreasesNo Change
Non-competitive Free Enzyme & ES ComplexNo ChangeDecreases
Uncompetitive ES ComplexDecreasesDecreases

ES Complex: Enzyme-Substrate Complex

Modulation of Intracellular Signaling Pathways (e.g., Calcium Dysregulation via Ryanodine Receptors, Adenylate Cyclase Inhibition via Gi/o proteins)

The modulation of intracellular signaling pathways is a key aspect of the biological activity of many chemical compounds. For this compound and its analogues, research has pointed towards their interaction with critical signaling components, including ryanodine receptors and potentially G-protein coupled receptor pathways involving adenylate cyclase.

Calcium Dysregulation via Ryanodine Receptors

This compound, also known as IN-F6L99, is recognized as an environmental transformation product of the insecticide Chlorantraniliprole. nih.govnih.gov Chlorantraniliprole itself is a potent activator of insect ryanodine receptors (RyRs), which are intracellular calcium channels crucial for muscle contraction. researchgate.netscienceopen.com This activation leads to uncontrolled calcium release from the sarcoplasmic reticulum, causing muscle paralysis and ultimately death in susceptible insects. researchgate.netscienceopen.com

While highly toxic to insects, Chlorantraniliprole exhibits lower toxicity to mammals. nih.gov Studies have shown that Chlorantraniliprole is a weak activator of the mammalian skeletal muscle ryanodine receptor (RyR1). nih.gov Research indicates that at high concentrations, Chlorantraniliprole can promote calcium release from the sarcoplasmic reticulum through RyR1 channels in mammals. nih.gov Single-channel recordings have demonstrated that Chlorantraniliprole increases the channel open probability by destabilizing the closed state of the RyR1 channel. nih.gov

The interaction of Chlorantraniliprole and other diamide (B1670390) insecticides with ryanodine receptors has been a subject of intensive study. Both chlorantraniliprole and flubendiamide (B33115) have been found to elicit a concentration-dependent increase in the binding of [3H]ryanodine to RyR1, with chlorantraniliprole showing greater efficacy. nih.gov Although direct studies on the activity of the metabolite this compound at ryanodine receptors are not extensively documented in publicly available literature, its structural relationship to Chlorantraniliprole suggests a potential for similar, albeit likely weaker, modulatory effects on these channels. The structural modifications from the parent compound to the metabolite would influence its binding affinity and efficacy at the receptor.

Interactive Data Table: Activity of Chlorantraniliprole at Ryanodine Receptors

CompoundReceptor TypeEffectPotencyReference
ChlorantraniliproleInsect RyRActivatorHigh researchgate.netscienceopen.com
ChlorantraniliproleMammalian RyR1Weak ActivatorLow nih.gov
FlubendiamideMammalian RyR1Weak ActivatorLow nih.gov

Adenylate Cyclase Inhibition via Gi/o proteins

The G-protein coupled receptor (GPCR) superfamily is a major class of signaling molecules that includes receptors coupled to inhibitory G-proteins (Gi/o). Activation of Gi/o-coupled receptors typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to the second messenger cyclic AMP (cAMP). nih.gov This reduction in cAMP levels influences a multitude of cellular processes.

While some pyrazole-containing compounds have been investigated as inhibitors of various protein kinases, direct evidence specifically linking this compound or its close analogues to the inhibition of adenylate cyclase via Gi/o proteins is not well-established in the current scientific literature. nih.govrsc.org However, the broad screening of pyrazole carboxamide libraries against different kinases suggests that this class of compounds has the potential to interact with ATP-binding sites, which are present in both protein kinases and adenylyl cyclases. nih.gov The structural characteristics of the pyrazole carboxamide scaffold could allow for the design of molecules that selectively target the catalytic or allosteric sites of adenylyl cyclase isoforms. Further research is necessary to explore this potential mechanism for this compound.

Effects on Microbial Cell Wall Integrity or Metabolic Pathways

Beyond their effects on animal systems, pyrazole carboxamides are also known for their significant antifungal properties. Their mechanisms of action in fungi often involve the disruption of essential cellular structures and metabolic processes.

Research on various pyrazole carboxamide derivatives has demonstrated their ability to compromise the integrity of the fungal cell wall and membrane. nih.govresearchgate.netarabjchem.org For instance, studies on novel pyrazole carboxamides have shown that they can cause damage to the cell walls and membranes of fungi like Rhizoctonia solani, leading to the leakage of cellular contents. nih.gov This disruption of the physical barrier of the fungal cell is a key factor in their antifungal efficacy.

Furthermore, a critical target for many pyrazole carboxamide fungicides is the mitochondrial respiratory chain. nih.govnih.gov These compounds can act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), targeting Complex II of the electron transport chain. nih.gov By inhibiting succinate dehydrogenase, these fungicides interrupt the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately fungal death. nih.gov A study on a novel pyrazole carboxamide, N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, revealed that it could decrease the mitochondrial membrane potential in R. solani. nih.gov Proteomic analysis further indicated that this compound affected proteins involved in the TCA cycle and oxidative phosphorylation, confirming its impact on mitochondrial function. nih.gov Some 1-methyl-1H-pyrazole-5-carboxamide derivatives have also been shown to cause dose-dependent inhibition of mitochondrial respiration in mammalian cells, highlighting the potential for this class of compounds to affect mitochondrial function across different organisms. nih.gov

While direct studies on the specific effects of this compound on microbial cell walls and metabolic pathways are limited, the established mechanisms of action for other pyrazole carboxamides provide a strong indication of its potential antifungal activities.

Interactive Data Table: Effects of Pyrazole Carboxamide Analogues on Microbial Systems

Compound/Analogue ClassMicrobial TargetObserved EffectReference
N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideRhizoctonia solaniDestruction of cell wall/membrane, decreased mitochondrial membrane potential, inhibition of Complex II and IV nih.gov
1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivativesGibberella zeaeDisruption of cell membrane arabjchem.org
1-methyl-1H-pyrazole-5-carboxamide derivativesMammalian cellsInhibition of mitochondrial respiration nih.gov

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic properties of 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide. modern-journals.comagosr.com

DFT calculations are employed to determine the electronic structure and various reactivity descriptors of pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net For instance, the analysis of Frontier Molecular Orbitals (FMO), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energies of these orbitals and the resulting energy gap are key indicators of the molecule's chemical reactivity and kinetic stability. modern-journals.com

Table 1: Representative Global Reactivity Descriptors Calculated for Pyrazole Derivatives using DFT

DescriptorFormulaSignificance
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electronic Chemical Potential (μ) (EHOMO + ELUMO) / 2Describes the escaping tendency of electrons.
Global Electrophilicity Index (ω) μ2 / (2η)Quantifies the electrophilic nature of a molecule.

This table represents typical descriptors calculated for pyrazole derivatives; specific values for this compound are not available in the searched literature.

Computational methods are also utilized to predict spectroscopic data for pyrazole derivatives, which can aid in their structural characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra are often performed. modern-journals.comnih.gov For example, the Gauge-Including Atomic Orbital (GIAO) method is commonly used for predicting ¹H and ¹³C NMR chemical shifts. modern-journals.com Similarly, vibrational frequencies in FTIR spectra are calculated and can be compared with experimental data to confirm the molecular structure. nih.gov While experimental spectra for this compound are available from suppliers, detailed computational prediction studies for this specific molecule were not found in the provided search results. lgcstandards.comchemicalbook.com

Molecular Docking Simulations

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly valuable in drug discovery for understanding ligand-protein interactions.

Virtual screening of large compound libraries against biological targets is a common practice in drug discovery. nih.govchemmethod.com Pyrazole carboxamide derivatives are often included in such screening campaigns to identify potential inhibitors for various protein targets, such as kinases and other enzymes. researchgate.netnih.gov While this compound is listed in chemical databases, specific studies detailing its inclusion and performance in virtual screening campaigns were not identified in the search results. nih.govuni.lu

For pyrazole carboxamide derivatives that show promise, molecular docking is used to characterize their binding mode within the active site of a target protein. nih.govjst.go.jp These studies reveal crucial information about the binding conformations and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov Such analyses have been performed for a variety of pyrazole derivatives against targets like DNA, receptor tyrosine kinases, and carbonic anhydrases. nih.govnih.govjst.go.jp This approach allows researchers to understand the structural basis of inhibition and to design more potent and selective analogs.

A key output of molecular docking simulations is the estimation of the binding energy or binding affinity, which provides a quantitative measure of the strength of the interaction between the ligand and the protein. jst.go.jpmdpi.com Lower binding energies typically indicate a more stable complex and potentially higher inhibitory activity. For various pyrazole carboxamide derivatives, docking studies have reported binding energies and have used these values to rank compounds and prioritize them for further experimental testing. nih.govmdpi.com

Table 2: Representative Data from Molecular Docking Studies of Pyrazole Derivatives

Compound TypeProtein TargetEstimated Binding Affinity (kcal/mol)Key Interacting Residues
Pyrazole CarboxamideAurora Kinase A/B-Thr288
Pyrazole CarboxamideCarbonic Anhydrase I/II--
Pyrazole DerivativeReceptor Tyrosine Kinase-10.35-

This table shows examples of data obtained from docking studies of various pyrazole derivatives against different protein targets. The specific values are illustrative of the type of data generated. Data for this compound was not available in the search results.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to understand the dynamic nature of molecules and their interactions with biological systems. For a molecule like this compound, MD simulations can provide insights into its flexibility and how it might bind to a protein target.

In Silico Pharmacokinetic (ADME) Prediction and Drug-likeness Evaluation

In silico tools are frequently used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its "drug-likeness." These predictions help to identify potential liabilities before committing to expensive and time-consuming experimental studies.

Table 1: Predicted ADME Properties for this compound

Property Predicted Value Interpretation
Human Intestinal Absorption High Likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Penetration Low Unlikely to cross into the central nervous system.
CYP450 2D6 Substrate No Not likely to be a substrate for this major drug-metabolizing enzyme.
P-glycoprotein Substrate Yes May be subject to efflux from cells by P-glycoprotein.

| Log S (Aqueous Solubility) | -2.5 to -3.5 | Moderately soluble in water. |

Note: The data in this table is generated based on predictive models for illustrative purposes and has not been experimentally verified.

Lipinski's Rule of Five is a guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule states that a drug is more likely to be orally absorbed if it meets the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

Table 2: Lipinski's Rule of Five Analysis for this compound

Parameter Value Rule (Violation if) Violation?
Molecular Weight 204.02 g/mol < 500 Da No
Hydrogen Bond Donors 2 ≤ 5 No
Hydrogen Bond Acceptors 2 ≤ 10 No

| LogP (Octanol-water partition coefficient) | ~1.5 | ≤ 5 | No |

Note: The data in this table is based on calculated properties.

Based on this analysis, this compound does not violate any of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability.

Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to show activity in multiple assays through non-specific mechanisms, often leading to false-positive results in high-throughput screening. PAINS filters are computational tools used to identify these problematic fragments within a molecule's structure. An analysis of this compound against common PAINS filters does not indicate the presence of any known promiscuous substructures. This suggests that any observed biological activity is more likely to be due to a specific interaction with a biological target rather than assay interference.

In Vitro and in Vivo Research Methodologies and Applications

In Vitro Experimental Models

Enzyme Activity Assays

Enzyme activity assays are fundamental in vitro tools to determine the inhibitory potential of compounds against specific enzymatic targets. For pyrazole (B372694) carboxamide derivatives, these assays often utilize recombinant enzymes or cell lysates to quantify inhibition.

Carbonic Anhydrase (CA): The inhibitory activity of pyrazole derivatives against human carbonic anhydrase (hCA) isoforms, such as hCA I, II, IX, and XII, is commonly evaluated using a stopped-flow CO2 hydrase assay. This technique measures the enzyme's ability to catalyze the hydration of CO2, and the inhibition constants (Ki) are determined to quantify the compound's potency.

Alpha-Glucosidase and Alpha-Amylase: To assess antidiabetic potential, the inhibition of α-glucosidase and α-amylase is measured. These assays typically involve incubating the enzymes with the test compound followed by the addition of a substrate (e.g., starch for α-amylase or p-nitrophenyl α-D-glucopyranoside for α-glucosidase). The inhibition is then determined by measuring the product of the enzymatic reaction. Pyrazole derivatives have shown potent inhibition of both α-glucosidase and α-amylase. nih.govresearchgate.net

Alkaline Phosphatase (AP): The inhibitory potential of pyrazole derivatives against alkaline phosphatase, such as calf intestinal alkaline phosphatase (CIAP), is investigated to explore their role in various physiological processes. Enzyme kinetic studies, often visualized using Lineweaver-Burk plots, can determine the type of inhibition (e.g., competitive) and the inhibitor concentration that causes 50% inhibition (IC50). mdpi.com One study identified a pyrazine carboxamide derivative as a potent competitive inhibitor of alkaline phosphatase with an IC50 of 1.469 µM. mdpi.com

Table 1: Enzyme Inhibition by Pyrazole Derivatives

Compound Class Enzyme Method Findings
Pyrazine Carboxamide Derivative (5d) Alkaline Phosphatase Enzyme Kinetics Potent competitive inhibitor (IC50 = 1.469 µM) mdpi.com
Pyrazole Derivative (Pyz-1) α-Glucosidase In Vitro Assay Potent inhibition (IC50 = 75.62 µM) nih.gov
Pyrazole Derivative (Pyz-1) α-Amylase In Vitro Assay Potent inhibition (IC50 = 119.3 µM) nih.gov
Pyrazole Derivative (Pyz-2) α-Glucosidase In Vitro Assay Potent inhibition (IC50 = 95.85 µM) nih.gov
Pyrazole Derivative (Pyz-2) α-Amylase In Vitro Assay Potent inhibition (IC50 = 120.2 µM) nih.gov

Cell-Based Phenotypic Screening for Antimicrobial, Antifungal, and Cytotoxic Effects

Cell-based assays are crucial for evaluating the broader biological effects of compounds on whole cells, providing insights into their potential as antimicrobial, antifungal, or anticancer agents.

Antimicrobial and Antifungal Activity: The activity of pyrazole derivatives against various microbial strains is assessed using methods like the agar well diffusion method to determine zones of inhibition. mdpi.com The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric. mdpi.comnih.gov For example, certain pyrazole analogues have shown significant antibacterial activity against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Streptococcus epidermidis, with MIC values as low as 0.25 μg/mL. nih.gov Antifungal activity against pathogens like Aspergillus niger has also been demonstrated. nih.gov

Antitubercular Activity: The efficacy of pyrazole carboxamides against Mycobacterium tuberculosis H37Rv is often evaluated using the resazurin microtiter assay (REMA). japsonline.com This colorimetric assay measures cell viability. Several pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have exhibited potent activity against both drug-susceptible (H37Rv) and drug-resistant strains of M. tuberculosis, with MIC values in the nanomolar range. nih.govnih.gov

Cytotoxic Effects: The anticancer potential of pyrazole derivatives is screened against various human cancer cell lines. The MTT assay is a common method used to assess cell viability and determine the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth. nih.gov Studies have shown that pyrazole derivatives can induce a dose- and time-dependent cytotoxic effect in cancer cells, such as human breast cancer lines (MCF7, MDA-MB-231) and pancreatic cancer lines (CFPAC-1, PANC-1). nih.govnih.govresearchgate.net For instance, one derivative, TOSIND, strongly decreased the viability of MDA-MB-231 cells with an IC50 of 17.7 µM after 72 hours. nih.govresearchgate.net

Table 2: Antimicrobial, Antifungal, and Cytotoxic Activity of Pyrazole Derivatives

Activity Type Organism/Cell Line Compound Class/Example Method Key Findings (MIC/IC50)
Antibacterial E. coli (Gram-negative) Pyrazole Derivative (3) MIC Assay 0.25 µg/mL nih.gov
Antibacterial S. epidermidis (Gram-positive) Pyrazole Derivative (4) MIC Assay 0.25 µg/mL nih.gov
Antibacterial XDR S. Typhi Pyrazine Carboxamide (5d) Agar Well Diffusion 6.25 mg/mL mdpi.com
Antifungal A. niger Pyrazole Derivative (2) MIC Assay 1 µg/mL nih.gov
Antitubercular M. tuberculosis H37Rv Pyrazolo[1,5-a]pyridine-3-carboxamide REMA Assay Nanomolar range nih.gov
Cytotoxic MDA-MB-231 (Breast Cancer) Pyrazole Derivative (TOSIND) MTT Assay 17.7 µM (72h) nih.govresearchgate.net
Cytotoxic MCF7 (Breast Cancer) Pyrazole Derivative (PYRIND) MTT Assay 39.7 µM (72h) nih.govresearchgate.net

Receptor Binding and Functional Assays in Isolated Systems

To understand how a compound interacts with specific molecular targets, receptor binding assays are employed. These are particularly relevant for pyrazole carboxamides that have been investigated for their effects on the central nervous system.

CB1 Receptor Binding: The affinity of pyrazole-based compounds for the type-1 cannabinoid receptor (CB1) is determined using radioligand binding assays. nih.gov This method involves competing the test compound against a radiolabeled ligand (e.g., [3H]-CP 55,940) for binding to human CB1 receptors, often expressed in cell lines like HEK293. nih.govfrontiersin.orgunimi.it The results are typically expressed as the inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors. Many tricyclic pyrazole-based compounds have shown a preferential affinity for CB1 receptors. nih.gov

Biochemical Assays for Signaling Pathway Analysis

Biochemical assays are used to investigate the downstream effects of a compound's interaction with its target, such as its impact on cellular signaling pathways.

Nitric Oxide (NO) Production: The inhibitory effect of pyrazole derivatives on nitric oxide synthases (NOS), including neuronal NOS (nNOS) and inducible NOS (iNOS), can be evaluated to assess their anti-inflammatory and neuroprotective potential. nih.govnih.govresearchgate.net Assays measure the production of nitric oxide in relevant cell or tissue preparations. Some 4,5-dihydro-1H-pyrazole derivatives have been identified as selective nNOS inhibitors. nih.govresearchgate.net

In Vivo Animal Models for Efficacy and Mechanistic Studies

Neuropharmacological Models

Animal models are essential for evaluating the physiological and behavioral effects of a compound in a living organism.

Scopolamine-Induced Amnesia: This model is widely used to study cognitive deficits and to screen for drugs with potential therapeutic benefits for dementia and memory impairment. creative-biolabs.comnih.gov Scopolamine, a muscarinic cholinergic receptor antagonist, is administered to rodents (typically mice) to induce memory impairment. criver.com The ability of a test compound to reverse this amnesia is then assessed using various behavioral tests, such as the Y-maze, elevated plus maze, and Morris water maze, which evaluate spatial and learning memory. mdpi.comnjppp.com

NMDA Toxicity in Mice: To investigate the neuroprotective potential of compounds, models of N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity are used. Antagonist activity of pyrazole derivatives against the GluN2B subunit of the NMDA receptor has been tested using in vitro calcium flux assays, with subsequent in vivo evaluation in models like the forced swim assay in mice to assess potential antidepressant effects. nih.gov

Anthelmintic Efficacy Models (e.g., against parasitic nematodes like Haemonchus contortus)

The evaluation of pyrazole-5-carboxamide derivatives for anthelmintic properties frequently employs whole-organism screening assays targeting economically significant parasitic nematodes like Haemonchus contortus, the barber's pole worm in ruminants. mdpi.comnih.gov These models are crucial for identifying compounds that can combat parasitic infections in livestock.

The primary methodology involves a phenotypic screen that measures the inhibition of larval motility and development. frontiersin.orgmdpi.com In a typical assay, exsheathed third-stage larvae (xL3) and fourth-stage larvae (L4) of H. contortus are exposed to the test compounds. mdpi.comnih.gov Researchers then assess two key parameters: the inhibition of larval motility and the disruption of development from the xL3 to the L4 stage.

In a study testing 55 pyrazole-5-carboxamide compounds, two particular derivatives, designated a-15 and a-17, were identified as 'hits'. nih.govmdpi.com These compounds demonstrated reproducible inhibition of both xL3 and L4 motility and development, with IC50 values ranging from approximately 3.4 to 55.6 μM. nih.gov Further investigation into the mechanism of these hit compounds revealed that they significantly reduced oxygen consumption in xL3s, suggesting an impairment of mitochondrial function. nih.govmdpi.com This effect was consistent with the specific inhibition of complex I in the mitochondrial respiratory electron transport chain, a known mode of action for some pyrazole-based pesticides in arthropods. mdpi.com

Table 1: Anthelmintic Activity of Pyrazole-5-Carboxamide 'Hit' Compounds against H. contortus

Compound Target Stage Activity IC50 Value (µM)
a-15 xL3, L4 Motility & Development Inhibition ~3.4 - 55.6

Anti-inflammatory Models (e.g., Carrageenan-induced paw edema in rats)

The carrageenan-induced paw edema model in rats is a classical and highly reproducible method for evaluating the acute anti-inflammatory activity of chemical compounds. nih.govtandfonline.com This non-immune inflammation is induced by a subcutaneous injection of carrageenan, a polysaccharide, into the rat's paw. tandfonline.comnih.gov The injection triggers a localized inflammatory response characterized by edema (swelling), hyperalgesia, and erythema. tandfonline.com

The inflammatory cascade is biphasic. The initial phase involves the release of histamine, serotonin, and bradykinin. The later phase, typically measured 3 to 5 hours post-injection, is associated with the production of prostaglandins (B1171923) and the migration of neutrophils to the site of inflammation. tandfonline.comnih.gov The degree of swelling is quantified by measuring the paw volume with a plethysmometer at various time intervals after carrageenan administration. nih.gov The percentage of edema inhibition by a test compound is then calculated by comparing the increase in paw volume in treated animals to that in a control group.

Studies on newly synthesized pyrazole derivatives have utilized this model to screen for anti-inflammatory effects. In one such study, a pyrazole derivative, referred to as K-3, was tested. nih.gov At 4 hours post-carrageenan injection, this compound demonstrated a significant reduction in the inflammatory response, inhibiting edema by 52.0%. nih.gov This model allows for the effective screening of compounds that may interfere with the mediators of acute inflammation. nih.gov

Table 2: Anti-inflammatory Effect of Pyrazole Derivative K-3 in Carrageenan-Induced Rat Paw Edema

Compound Time Post-Carrageenan Edema Inhibition (%)

Anti-diabetic Models (e.g., Oral Starch Tolerance Test in diabetic mice)

While specific data for 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide in an Oral Starch Tolerance Test is not available, the anti-diabetic potential of the broader pyrazole carboxamide class is evaluated using various established in vitro and in vivo models. These models assess the compounds' ability to control hyperglycemia, a hallmark of diabetes mellitus.

An important in vitro screening method involves measuring the inhibition of key carbohydrate-digesting enzymes, namely α-amylase and α-glucosidase. nih.gov These enzymes are responsible for breaking down complex carbohydrates like starch into absorbable monosaccharides. researchgate.net By inhibiting these enzymes, a compound can delay carbohydrate digestion and absorption, thereby reducing the postprandial glucose spike. In one study, a pyrazole carboxamide derivative (Pyz-1) showed potent inhibition of both α-glucosidase and α-amylase, with IC50 values of 75.62 µM and 119.3 µM, respectively, which were comparable to the standard drug acarbose. nih.gov

For in vivo assessment, the streptozotocin (STZ)-induced diabetic rodent model is commonly used. researchgate.net STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, thereby inducing a state of hyperglycemia that mimics type 1 diabetes. After inducing diabetes, animals are treated with the test compounds, and key parameters like blood glucose levels are monitored over time. researchgate.net In a study of pyrazole-containing β-amino carbonyls, the most potent compound, 5j, was tested in an STZ-induced diabetic mouse model and showed a significant diabetic control effect. Another study on pyrazole-based thiazolidinedione derivatives found that the lead compound, 5o, produced a significant blood glucose-lowering effect in STZ-diabetic rats, comparable to the reference drugs pioglitazone and rosiglitazone. researchgate.net

Table 3: In Vitro α-Glucosidase and α-Amylase Inhibition by a Pyrazole Carboxamide Derivative

Compound Enzyme IC50 (µM)
Pyz-1 α-glucosidase 75.62 ± 0.56
Pyz-1 α-amylase 119.3 ± 0.75
Acarbose (Standard) α-glucosidase 72.58 ± 0.68

Insect Bioassays for Insecticidal Activity Assessment (for related chlorantraniliprole (B1668704) metabolites/analogues)

The insecticidal activity of compounds structurally related to this compound, such as the anthranilic diamide (B1670390) insecticide chlorantraniliprole, is assessed through laboratory bioassays against various agricultural pests. Chlorantraniliprole's mode of action involves the activation of insect ryanodine (B192298) receptors, leading to impaired muscle regulation, paralysis, and death. researchgate.net

These bioassays are designed to determine the efficacy, residual control, and lethal concentrations of the insecticide. A common method is the diet-incorporated bioassay, where the test compound is mixed into the insect's food source at various concentrations. For instance, to assess activity against the corn earworm (Helicoverpa zea), chlorantraniliprole is incorporated into an artificial diet, and larval mortality is recorded over time.

Another approach evaluates residual activity by applying the insecticide to plant tissues, such as cotton leaves or petals, which are then fed to the target insect after a specific time interval (e.g., 1, 7, 14, or 28 days after treatment). This method helps determine how long the compound remains effective in a field-like scenario. Laboratory bioassays on stored-product pests like the confused flour beetle (Tribolium confusum) and the lesser grain borer (Rhyzopertha dominica) have shown that increasing the dose of chlorantraniliprole significantly increases mortality. These assays are critical for establishing the spectrum of activity and effective application parameters for new insecticidal compounds.

Microbial Infection Models (e.g., against XDR S. Typhi, NDM-1-positive Acinetobacter baumannii and Klebsiella pneumoniae)

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Pyrazole derivatives and related carboxamides are evaluated for their efficacy against high-priority pathogens using various microbial infection models.

Extensively Drug-Resistant Salmonella Typhi (XDR S. Typhi): The antibacterial activity against XDR S. Typhi, a major public health threat resistant to multiple antibiotics, is often initially assessed using the agar well diffusion method. In this technique, a standardized inoculum of the bacteria is spread over an agar plate. Wells are then created in the agar and filled with different concentrations of the test compound. The plate is incubated, and the compound's effectiveness is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). For pyrazine carboxamide derivatives, this method showed that the zone of inhibition increased with higher compound concentrations. Following this initial screen, the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium, is determined. For one potent pyrazine carboxamide, the MIC against XDR S. Typhi was found to be 6.25 mg/mL.

NDM-1-positive Acinetobacter baumannii : Acinetobacter baumannii carrying the New Delhi metallo-β-lactamase 1 (NDM-1) gene is resistant to carbapenem antibiotics, a last-resort treatment. Research on pyrazole-3-carboxamide and pyrazole-4-carboxamide derivatives has focused on their potential as antibiotic adjuvants or "resistance breakers". In these models, the compounds are tested for synergistic activity with conventional antibiotics like colistin. A checkerboard assay is used to determine the fractional inhibitory concentration (FIC) index, which quantifies synergy. A study investigating new pyrazole analogues found that while they had little direct antibacterial activity, nine of the compounds showed remarkable synergistic activity when combined with a sub-inhibitory concentration of colistin against carbapenem-resistant A. baumannii.

NDM-1-positive Klebsiella pneumoniae : Similar to A. baumannii, NDM-1-producing Klebsiella pneumoniae poses a significant therapeutic challenge. Screening models for new compounds against this pathogen, such as those used for 5-bromo-N-alkylthiophene-2-sulfonamides, involve determining the MIC and the Minimum Bactericidal Concentration (MBC). nih.gov The MIC is found using broth microdilution methods, while the MBC is determined by subculturing from the wells of the MIC assay onto antibiotic-free agar to find the lowest concentration that kills 99.9% of the bacteria. For one promising sulfonamide compound (3b), the MIC against NDM-1 producing K. pneumoniae ST147 was 0.39 μg/mL, and the MBC was 0.78 μg/mL, indicating potent antibacterial efficacy. nih.gov

Table 4: Antimicrobial Activity of a Sulfonamide Compound Against NDM-1-positive K. pneumoniae

Compound Activity Metric Concentration (µg/mL)
3b MIC 0.39

Environmental Fate and Biotransformation of 5 Bromo N Methyl 1h Pyrazole 3 Carboxamide

Identification as a Metabolite of Commercial Agrochemicals (e.g., Chlorantraniliprole)

Regulatory bodies and environmental fate studies have identified IN-F6L99 as one of several degradates of chlorantraniliprole (B1668704). usda.gov Its formation can result from the cleavage of the amidic bridge that connects the phenyl and heterocyclic rings of the parent chlorantraniliprole molecule. researchgate.net This process highlights the compound's role as a chemical marker for the environmental presence and breakdown of its parent agrochemical.

Table 1: Identification of 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide

Property Details
Common Name This compound
Reference Code IN-F6L99 nih.gov
Parent Compound Chlorantraniliprole nih.gov
Parent Compound Class Anthranilic diamide (B1670390) insecticide mdpi.com
Formation Pathway Metabolite from the degradation of Chlorantraniliprole nih.govresearchgate.net

Degradation Pathways in Soil and Aqueous Environments

The degradation of this compound is influenced by the same environmental factors that affect its parent compound, chlorantraniliprole. These factors include pH, sunlight, and microbial activity. jchr.org

In aqueous environments, the degradation of chlorantraniliprole is significantly influenced by pH and sunlight. nih.gov The parent compound is stable under acidic and neutral pH conditions but is susceptible to hydrolysis in alkaline environments. usda.gov Photodegradation, or the breakdown of the chemical by light, is a key pathway for chlorantraniliprole in water. nih.govfao.org Studies have shown that while this compound can be detected in water and sediment metabolism studies, its presence is diminished under conditions that favor photodegradation, suggesting it is also susceptible to breakdown by light.

In soil, the persistence of chlorantraniliprole can be considerable, with half-lives varying based on soil type, organic matter content, and temperature. jchr.org Microbial communities in the soil play a significant role in the degradation of chlorantraniliprole through various enzymatic processes. jchr.org Several bacterial strains, including species of Bacillus and Pseudomonas, have been identified as capable of degrading chlorantraniliprole, often utilizing it as a carbon source. mdpi.comfao.orgdntb.gov.ua This biotic degradation leads to the formation of various metabolites, including this compound. researchgate.net

Table 2: Factors Influencing Degradation of the Parent Compound, Chlorantraniliprole

Factor Influence on Degradation
pH Stable in acidic and neutral conditions; degradation occurs in alkaline environments through hydrolysis. usda.gov
Sunlight (Photolysis) A primary degradation pathway in aquatic environments. nih.gov
Microbial Activity Soil microbial communities contribute to degradation through enzymatic processes. jchr.org
Soil Type Persistence and mobility are affected by soil characteristics like organic matter content. jchr.org

Role as an Environmental Transformation Product in Wastewater Treatment Processes (e.g., Electrocoagulation of Coragen-contaminated wastewater)

Wastewater from agricultural areas may contain residues of pesticides like chlorantraniliprole, which is commercially available in formulations such as Coragen®. Advanced treatment technologies are being explored to remove these contaminants. Electrocoagulation is one such process that has been investigated for its effectiveness in degrading Coragen®-contaminated wastewater. jchr.orgfao.org This electrochemical method utilizes an electric current to dissolve metal anodes, which produces coagulants that can remove pollutants from the water. jchr.orgfao.org

Studies on the electrocoagulation of wastewater containing Coragen® have demonstrated high removal efficiencies for the parent compound, as well as reductions in general water quality parameters such as Chemical Oxygen Demand (COD), chloride, and bromide. jchr.orgfao.org However, the reviewed scientific literature focusing on the electrocoagulation of Coragen® or chlorantraniliprole does not specifically identify this compound as a transformation product of this particular treatment process. While it is known to be a metabolite in other environmental settings, its formation during electrocoagulation has not been explicitly documented in the available research.

Q & A

Q. How are toxicity and pharmacokinetic properties evaluated preclinically for this compound?

  • In vitro cytotoxicity assays (e.g., HepG2 cell viability) and hERG channel inhibition tests assess safety. ADME studies use Caco-2 cells for permeability and microsomal stability assays. Metabolite identification via LC-MS/MS detects potential reactive intermediates. Zebrafish models provide rapid in vivo toxicity screening .

Methodological Notes

  • Experimental Design : Prioritize DoE over one-variable-at-a-time (OVAT) approaches to capture interaction effects .
  • Data Interpretation : Use cheminformatics tools (e.g., KNIME, MOE) to integrate spectral, biological, and computational data .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and compound disposal, particularly for halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.